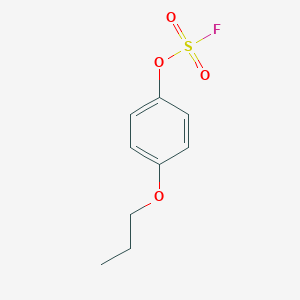

1-Fluorosulfonyloxy-4-propoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Synthesis and Molecular Rearrangement

- Aryloxy-substituted benzyl ethers, similar in functional group arrangement to "1-Fluorosulfonyloxy-4-propoxybenzene," have been utilized in synthetically useful Brønsted acid-promoted arylbenzyl ether to o-benzylphenol rearrangements. Such processes highlight the compound's potential in organic synthesis and molecular rearrangements (Luzzio & Chen, 2009).

Environmental Remediation

- Heat-activated persulfate oxidation studies, involving the degradation of perfluoroalkyl substances (PFAS), demonstrate the potential use of fluorinated compounds in environmental remediation. Although "1-Fluorosulfonyloxy-4-propoxybenzene" was not mentioned, the relevance of fluorinated substances in such contexts is evident (Park et al., 2016).

Membrane Chemistry

- Research on the modification of membranes using sulfhydryl and amino reactive reagents provides insights into how similar fluorosulfonyl compounds could affect anion and cation permeability in biological systems (Knauf & Rothstein, 1971).

Organometallic Chemistry and Catalysis

- The use of fluorobenzenes in organometallic chemistry underlines the potential applications of "1-Fluorosulfonyloxy-4-propoxybenzene" in catalysis and as a solvent or ligand in transition-metal-mediated reactions (Pike, Crimmin, & Chaplin, 2017).

Molecular Biology and Protein Engineering

- Genetically encoded fluorosulfonyloxybenzoyl-l-lysine for expansive covalent bonding of proteins via SuFEx chemistry represents an advanced application in protein engineering, demonstrating the utility of fluorosulfonyl functionalities in biochemistry and molecular biology (Liu et al., 2021).

Safety and Hazards

作用機序

Target of Action

It’s known that sulfonyl fluorides, a class to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Mode of Action

1-Fluorosulfonyloxy-4-propoxybenzene, as a sulfonyl fluoride, is likely to interact with its targets through a process known as fluorosulfonylation. This process involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient approach for producing sulfonyl fluorides . The fluorosulfonyl radical is highly active but has been ignored for a long time due to its instability and difficulty of generation .

Biochemical Pathways

Sulfonyl fluorides, in general, are known to participate in a variety of biochemical pathways due to their widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Result of Action

It’s known that the fluorosulfonylation of alkenes with fso2cl2 was supported by experimental and dft calculation studies .

Action Environment

It’s known that the highly active fluorosulfonyl radical, which is likely involved in the action of this compound, has been ignored for a long time due to its instability and difficulty of generation .

特性

IUPAC Name |

1-fluorosulfonyloxy-4-propoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO4S/c1-2-7-13-8-3-5-9(6-4-8)14-15(10,11)12/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVSGFULEUVUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorosulfonyloxy-4-propoxybenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2684205.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2684207.png)

![3-(3,4-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2684213.png)

![5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole](/img/structure/B2684222.png)

![7-chloro-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2684226.png)